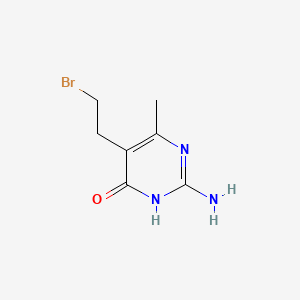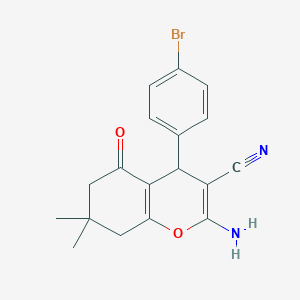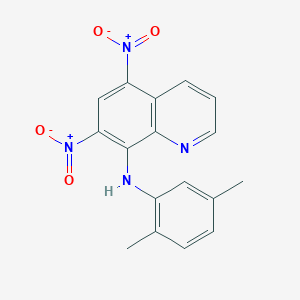![molecular formula C22H15Cl5N4O2S2 B11712046 N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide](/img/structure/B11712046.png)
N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2-{[1-(Benzoylamino)-2,2-diclorovinil]sulfanyl}-4-pirimidinil)sulfanyl]-2,2,2-tricloroetil}benzamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, lo que lo convierte en un tema de interés para investigadores en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{1-[(2-{[1-(Benzoylamino)-2,2-diclorovinil]sulfanyl}-4-pirimidinil)sulfanyl]-2,2,2-tricloroetil}benzamida típicamente implica múltiples pasos, incluida la formación de compuestos intermedios. El proceso puede comenzar con la preparación de 1-(Benzoylamino)-2,2-diclorovinil sulfuro, seguido de su reacción con 4-pirimidinil sulfuro en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Técnicas como los reactores de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{1-[(2-{[1-(Benzoylamino)-2,2-diclorovinil]sulfanyl}-4-pirimidinil)sulfanyl]-2,2,2-tricloroetil}benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo diclorovinil, lo que lleva a la formación de derivados menos clorados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo tricloroetil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas o tioles. Las condiciones de reacción pueden variar, pero típicamente implican temperaturas controladas y niveles de pH para asegurar transformaciones selectivas.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir varios derivados sustituidos.
Aplicaciones Científicas De Investigación
N-{1-[(2-{[1-(Benzoylamino)-2,2-diclorovinil]sulfanyl}-4-pirimidinil)sulfanyl]-2,2,2-tricloroetil}benzamida tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Puede servir como una sonda para investigar vías e interacciones biológicas.
Industria: El compuesto puede utilizarse en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-{1-[(2-{[1-(Benzoylamino)-2,2-diclorovinil]sulfanyl}-4-pirimidinil)sulfanyl]-2,2,2-tricloroetil}benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando diversas vías bioquímicas. Se requieren estudios detallados para dilucidar los objetivos moleculares y las vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos similares
- Compuesto 1-(5,5,5-tricloropentil)-1H-1,2,4-triazol con dicloruro de manganeso dihidratado
- N-(terc-Butil)-4-((6-yodo-4-oxo-2-propilquinazolin-3(4H)-il)metil)-1,1-bifenil-2-sulfonamida
- 2-Fluorodesclorocatetamina
Singularidad
N-{1-[(2-{[1-(Benzoylamino)-2,2-diclorovinil]sulfanyl}-4-pirimidinil)sulfanyl]-2,2,2-tricloroetil}benzamida es única debido a su combinación de grupos funcionales y complejidad estructural. Esta singularidad le permite participar en una amplia gama de reacciones químicas y la convierte en un compuesto valioso para diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C22H15Cl5N4O2S2 |
|---|---|
Peso molecular |
608.8 g/mol |
Nombre IUPAC |
N-[1-[2-(1-benzamido-2,2-dichloroethenyl)sulfanylpyrimidin-4-yl]sulfanyl-2,2,2-trichloroethyl]benzamide |
InChI |
InChI=1S/C22H15Cl5N4O2S2/c23-16(24)19(30-17(32)13-7-3-1-4-8-13)35-21-28-12-11-15(29-21)34-20(22(25,26)27)31-18(33)14-9-5-2-6-10-14/h1-12,20H,(H,30,32)(H,31,33) |
Clave InChI |
NRHYTZVORITNJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC(=NC=C2)SC(=C(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)

![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)




![(3-Chloropropyl)(methyl)bis[(propan-2-yl)oxy]silane](/img/structure/B11712017.png)

![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)


![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)
